6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane
Overview
Description
6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane is a spirocyclic compound that features a unique structure combining a nitrogen-containing heterocycle with a spiro-fused oxane ring. This compound is of significant interest in the field of medicinal chemistry due to its potential bioactive properties and its role as a synthetic intermediate in the preparation of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane typically involves the annulation of a cyclopentane ring with a nitrogen-containing heterocycle. One common approach involves the use of readily available starting materials and conventional chemical transformations. For instance, the annulation strategy can involve the formation of the spirocyclic structure through a series of cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often leverage scalable synthetic routes that minimize the need for chromatographic purification. These methods focus on optimizing reaction conditions to achieve high yields and purity. The use of flow chemistry and continuous processing techniques can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the oxane ring or the nitrogen-containing heterocycle.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthetic applications .
Scientific Research Applications
6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex molecules, particularly in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a useful tool in studying biological processes and interactions at the molecular level.
Medicine: Its potential bioactive properties are being explored for the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: The compound’s versatility and reactivity make it suitable for various industrial applications, including the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism by which 6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar nitrogen-containing heterocyclic structure but differs in the arrangement of the spirocyclic rings.
2-Azaspiro[3.4]octane: This compound is structurally similar but lacks the hydroxymethyl and Boc protecting groups, which can influence its reactivity and applications.
Uniqueness
6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane stands out due to its unique combination of functional groups and spirocyclic structure. The presence of the hydroxymethyl group and the Boc protecting group enhances its versatility in synthetic applications and its potential bioactivity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
tert-butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-12(8-13)5-4-9(6-14)16-12/h9,14H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPBJPYNUXVTEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(O2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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